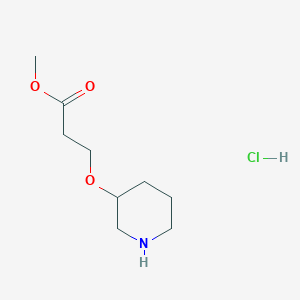

Methyl 3-(3-piperidinyloxy)propanoate hydrochloride

描述

Methyl 3-(3-piperidinyloxy)propanoate hydrochloride: is a synthetic compound with the molecular formula C9H18ClNO3 and a molecular weight of 223.7 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is also referred to as a designer drug belonging to the family of cathinones.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-piperidinyloxy)propanoate hydrochloride typically involves the reaction of 3-piperidinyloxy with methyl 3-bromopropanoate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

化学反应分析

Types of Reactions: Methyl 3-(3-piperidinyloxy)propanoate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Substituted derivatives with different functional groups.

科学研究应用

Methyl 3-(3-piperidinyloxy)propanoate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Studied for its potential therapeutic effects and as a reference compound in pharmacological research.

Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

作用机制

The mechanism of action of Methyl 3-(3-piperidinyloxy)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on the central nervous system by modulating neurotransmitter levels and receptor activity. It may also interact with enzymes involved in metabolic processes, leading to various physiological effects.

相似化合物的比较

Methyl 3-(3-piperidinyloxy)propanoate hydrochloride can be compared with other similar compounds, such as:

- Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride

- Methyl 3-(3-morpholinyloxy)propanoate hydrochloride

- Methyl 3-(3-piperidinyloxy)butanoate hydrochloride

These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific piperidinyloxy moiety, which imparts distinct chemical and biological properties.

生物活性

Methyl 3-(3-piperidinyloxy)propanoate hydrochloride is a piperidine derivative that has garnered attention for its diverse biological activities, particularly in pharmacology. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

- Molecular Formula : C₉H₁₈ClNO₃

- Molecular Weight : 223.70 g/mol

- Structure : The compound features a piperidin-3-yloxy group attached to a propanoate moiety, typically encountered in its hydrochloride salt form, which enhances its solubility in aqueous environments.

Biological Activities

This compound exhibits various biological activities:

-

Neuroactive Properties :

- The compound has shown promise in neuropharmacology, with studies indicating its potential as a modulator of neurotransmitter systems. It interacts with specific receptors, influencing neuronal signaling pathways.

-

Antimicrobial Activity :

- In vitro studies have evaluated the compound's efficacy against various bacterial strains, demonstrating significant antimicrobial properties. For instance, derivatives of piperidine compounds have been shown to inhibit the growth of pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .

- Enzyme Inhibition :

The mechanism of action for this compound involves:

- Receptor Interaction : The compound binds to specific receptors in the central nervous system (CNS), modulating neurotransmitter release and activity. This interaction is pivotal for its neuroactive effects.

- Enzymatic Activity Modulation : By inhibiting enzymes like α-glucosidase, the compound alters metabolic pathways, impacting glucose absorption and utilization in the body.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroactive | Modulates neurotransmitter systems | |

| Antimicrobial | Effective against Xanthomonas axonopodis and others | |

| Enzyme Inhibition | Inhibits α-glucosidase |

Case Study: Neuropharmacological Effects

In a recent study, this compound was evaluated for its effects on synaptic transmission in animal models. The results indicated enhanced synaptic plasticity and potential neuroprotective effects against neurodegenerative conditions .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against fungal pathogens such as Alternaria solani and Fusarium solani. The study utilized artificial inoculation techniques to assess efficacy, revealing significant inhibition rates compared to control groups .

常见问题

Basic Questions

Q. What are the recommended synthesis protocols for Methyl 3-(3-piperidinyloxy)propanoate hydrochloride?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and esterification. Piperidine derivatives often require protection/deprotection strategies for reactive amine groups. For example, coupling 3-piperidinol with a halogenated propanoate ester under basic conditions (e.g., K₂CO₃ in DMF) can yield the intermediate, followed by hydrochloride salt formation. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) is recommended to isolate the product .

Q. What safety measures are essential when handling this compound?

Critical precautions include:

- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of aerosols/dust .

- Storage: Store at 2–8°C in a dry, sealed container to prevent degradation .

- Emergency Response: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. How should the compound be characterized post-synthesis?

Standard analytical methods include:

- NMR Spectroscopy: Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~3.6 ppm for methoxy groups) .

- HPLC: Assess purity (>95%) using a C18 column and UV detection at 254 nm .

- Mass Spectrometry: Verify molecular weight (e.g., [M+H⁺] = 273.2 for related piperidine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

When toxicity data is limited or conflicting:

- In Silico Prediction: Use tools like ProTox-II or ADMETlab to model acute toxicity (e.g., LD₅₀) and prioritize in vitro testing .

- Comparative Studies: Benchmark against structurally similar compounds (e.g., Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride) with known toxicity profiles .

- Dose-Response Assays: Conduct MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and validate safety thresholds .

Q. What strategies optimize reaction yields when intermediates are unstable?

- Low-Temperature Reactions: Perform steps at 0–5°C to minimize decomposition of sensitive intermediates .

- In Situ Protection: Use tert-butoxycarbonyl (Boc) groups to stabilize amines during synthesis .

- Real-Time Monitoring: Employ techniques like FTIR or inline HPLC to track reaction progress and adjust conditions dynamically .

Q. How does solvent polarity affect the compound’s reactivity in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperidine oxygen by stabilizing transition states. For example, reactions in DMF show 20–30% higher yields compared to THF due to improved solubility of ionic intermediates .

Q. Key Considerations for Experimental Design

- Reproducibility: Document reaction parameters (temperature, solvent ratios) meticulously to address batch-to-batch variability .

- Contamination Control: Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of ester groups .

- Data Validation: Cross-reference spectral data with published analogs (e.g., piperidine-based hydrochlorides) to confirm assignments .

属性

IUPAC Name |

methyl 3-piperidin-3-yloxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-12-9(11)4-6-13-8-3-2-5-10-7-8;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGHVMSITZBVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。